嘧啶-4-羧酸钠

描述

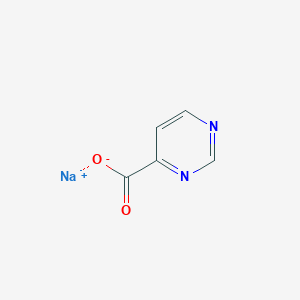

Sodium pyrimidine-4-carboxylate is a chemical compound with the molecular formula C5H3N2NaO2 . It is used for industrial and scientific research purposes .

Molecular Structure Analysis

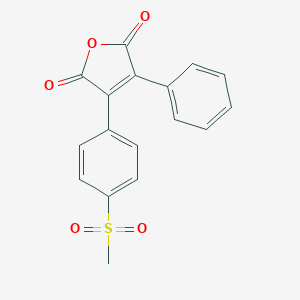

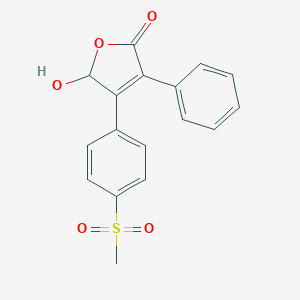

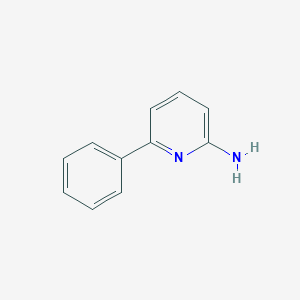

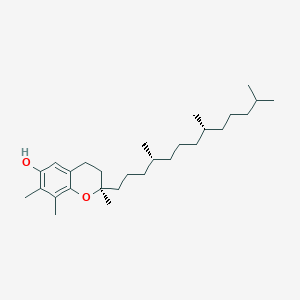

The molecular structure of Sodium pyrimidine-4-carboxylate consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The carboxylate group is attached to the 4-position of the pyrimidine ring .

科学研究应用

Neuroprotective and Anti-neuroinflammatory Agents

Sodium pyrimidine-4-carboxylate derivatives have been studied for their potential as neuroprotective and anti-neuroinflammatory agents. These compounds have shown promise in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells, which are key factors in neuroinflammation. Additionally, they have demonstrated neuroprotective activity by reducing the expression of endoplasmic reticulum (ER) stress markers and apoptosis markers in human neuronal cells .

Antimicrobial Activity

Pyrimidine derivatives exhibit broad-spectrum antimicrobial activity. They have been effective against various pathogenic organisms, with minimum inhibitory concentration (MIC) values ranging significantly, indicating their potential as potent antimicrobial agents. The ability to inhibit the growth of bacteria and fungi makes these compounds valuable in the development of new antibiotics .

Anticancer Activity

The cytotoxic properties of Sodium pyrimidine-4-carboxylate derivatives have been explored in cancer research. These compounds have shown efficacy in targeting cancerous cells at low concentrations, suggesting their use as potential chemotherapeutic agents. Their selective toxicity towards cancer cells over normal cells is particularly noteworthy .

Antiviral Applications

Pyrimidine-based compounds have been recognized for their antiviral properties. They can be designed to interfere with viral replication processes, making them candidates for treating viral infections. The structural diversity of pyrimidine allows for the synthesis of various derivatives with potential antiviral activities .

Anti-inflammatory and Analgesic Uses

Due to their anti-inflammatory properties, Sodium pyrimidine-4-carboxylate derivatives can be used to develop new anti-inflammatory drugs. They may also possess analgesic properties, providing relief from pain without the side effects associated with traditional analgesics .

Antihypertensive and Cardiovascular Applications

The pyrimidine scaffold is being investigated for its potential in treating hypertension and other cardiovascular conditions. By modulating various biological pathways, these compounds could offer a new approach to managing blood pressure and improving heart health .

安全和危害

According to the safety data sheet, Sodium pyrimidine-4-carboxylate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. In case of accidental ingestion or contact with skin or eyes, seek immediate medical attention .

作用机制

Target of Action

Sodium pyrimidine-4-carboxylate is a derivative of pyrimidine, a class of compounds that have been shown to exhibit a wide range of biological activities . The primary targets of pyrimidine derivatives are often associated with neuroprotection and anti-inflammatory responses . For instance, pyrimidine derivatives have been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells .

Mode of Action

For instance, some pyrimidine derivatives have been shown to inhibit endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway .

Biochemical Pathways

Pyrimidine derivatives are known to affect various biochemical pathways. For instance, they have been shown to inhibit the NF-kB inflammatory pathway . This pathway plays a crucial role in regulating immune response to infection. Inhibition of this pathway can lead to reduced inflammation and neuroprotection .

Pharmacokinetics

Studies on similar compounds suggest that they may have good metabolic stability and bioavailability .

Result of Action

The result of Sodium pyrimidine-4-carboxylate’s action would likely be a reduction in inflammation and neuroprotection, given the known effects of similar pyrimidine derivatives . These compounds have been shown to reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

属性

IUPAC Name |

sodium;pyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2.Na/c8-5(9)4-1-2-6-3-7-4;/h1-3H,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOSKBKUAXVZIG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647507 | |

| Record name | Sodium pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium pyrimidine-4-carboxylate | |

CAS RN |

819850-18-5 | |

| Record name | Sodium pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol](/img/structure/B30131.png)

![(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30141.png)

![3-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B30167.png)